![molecular formula C18H12Cl2N6O B2356186 N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-18-3](/img/structure/B2356186.png)

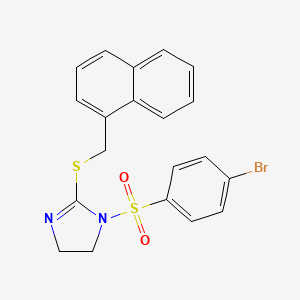

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties in various studies . These compounds may inhibit bacterial growth and could be explored as potential antimicrobial agents.

- Reports suggest that pyrazoline derivatives exhibit antifungal activity . Investigating their efficacy against fungal pathogens could be valuable for developing antifungal drugs.

- Pyrazolines have been studied for their antiparasitic effects . Exploring their impact on parasites could lead to novel treatments for parasitic infections.

- Some pyrazoline derivatives, including our compound, have shown anti-inflammatory effects . Investigating their mechanisms and potential clinical applications in inflammatory conditions is worthwhile.

- Oxidative stress plays a crucial role in various diseases. Pyrazolines, by acting as antioxidants, may protect cells from oxidative damage . Research into their antioxidant potential could yield therapeutic insights.

- Our compound’s impact on acetylcholinesterase (AchE) activity in the nervous system has been studied . AchE inhibition affects nerve transmission and behavior, making it relevant for neurotoxicity research.

Antibacterial Activity

Antifungal Potential

Antiparasitic Applications

Anti-Inflammatory Properties

Antioxidant and Cellular Protection

Neurotoxicity and Acetylcholinesterase Inhibition

- Biological activities of a newly synthesized pyrazoline derivative

- A brief review of the biological potential of indole derivatives

- Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors

- N-(3,4-Dichlorophenyl)methyl Oxamic Acid

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit egfr tyrosine kinase , which plays a crucial role in cell proliferation and survival.

Mode of Action

Similar compounds have shown significant inhibitory activities against their targets . They bind to the active site of the target protein, leading to a decrease in its activity.

Biochemical Pathways

Similar compounds have been shown to affect the pi3-kinase pathway , which is involved in cell survival and growth. Inhibition of this pathway can lead to cell death.

Pharmacokinetics

Similar compounds have been noted for their lipophilicity , which allows them to diffuse easily into cells. This property can impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to induce cell cycle arrest , increase the percentage of apoptotic cells , and inhibit P-glycoprotein , which can lead to increased drug accumulation in cells.

properties

IUPAC Name |

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N6O/c19-14-7-6-12(8-15(14)20)26-17-13(9-23-26)16(21-10-22-17)24-25-18(27)11-4-2-1-3-5-11/h1-10H,(H,25,27)(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUTTZBFWQUWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2356111.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2356114.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)

![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)

![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)

![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)